(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura coupling Cross-coupling efficiency Heterocyclic boronic acids

Choose (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid for Suzuki-Miyaura coupling when steric shielding of the boron center is critical. Its 1-methyl-5-phenylpyrazole core suppresses protodeboronation, achieving 73–92% yields under microwave conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100–120 °C). This building block installs the complete 4-aryl-5-heteroarylpyrazole pharmacophore in one step—reducing step count and eliminating extra directing groups. Sourcing as a ≥95% pure research reagent enables rapid, cost-efficient construction of kinase inhibitor libraries and PPO/QoI agrochemical leads.

Molecular Formula C10H11BN2O2
Molecular Weight 202.02
CAS No. 1858252-28-4
Cat. No. B2857297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid
CAS1858252-28-4
Molecular FormulaC10H11BN2O2
Molecular Weight202.02
Structural Identifiers
SMILESB(C1=C(N(N=C1)C)C2=CC=CC=C2)(O)O
InChIInChI=1S/C10H11BN2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7,14-15H,1H3
InChIKeyNBRBMOLQILZVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid (CAS 1858252-28-4) – A Structurally Defined Heterocyclic Boronic Acid Building Block for Suzuki-Miyaura Coupling


(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS 1858252-28-4) is a heterocyclic boronic acid derivative with a molecular formula of C₁₀H₁₁BN₂O₂ and a molecular weight of 202.02 g/mol [1]. It features a 1-methyl-5-phenyl-1H-pyrazole core with a boronic acid group at the 4-position, making it a specialized building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . Its structure differs fundamentally from simple phenylboronic acids by incorporating both steric and electronic influences from the N-methylpyrazole and pendant phenyl substituents [2].

Why (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid Cannot Be Replaced by Generic Phenylboronic Acids or Simpler Pyrazole Boronic Esters


Generic boronic acids such as phenylboronic acid or even simpler pyrazole-4-boronic esters fail as direct substitutes because they lack the specific steric and electronic environment provided by the 1-methyl-5-phenyl substitution pattern. This substitution alters both the transmetalation kinetics in Suzuki-Miyaura coupling and the regioselectivity of subsequent transformations [1]. Attempts to interchange with unsubstituted pyrazol-4-ylboronic acids lead to different cross-coupling yields and different chemoselectivity profiles, particularly in sequential C─H functionalization methodologies that rely on precise positional activation [2].

Quantitative Differentiation of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid from Structural Analogs


Enhanced Suzuki-Miyaura Coupling Efficiency Compared to Unsubstituted Pyrazol-4-ylboronic Ester

In direct comparative studies, 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (a close analog lacking the 5-phenyl group) requires conversion to a lithium hydroxy ate complex to achieve useful coupling reactivity [1]. While isolated yields for Suzuki couplings with aryl chlorides using this ate complex range from 48–92% depending on the electrophile, these yields are only attainable after pre-activation and with added base [1]. In contrast, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is employed directly as the free boronic acid without requiring ate complex formation, and its enhanced intrinsic reactivity stems from the electron-donating and steric effects of the 5-phenyl substituent, which facilitate transmetalation [2].

Suzuki-Miyaura coupling Cross-coupling efficiency Heterocyclic boronic acids

Superior Stability and Lower Protodeboronation Propensity Relative to Ortho-Substituted Phenylboronic Acids

Ortho-substituted phenylboronic acids are known to undergo rapid protodeboronation under aqueous basic conditions, which limits their utility in Suzuki couplings requiring aqueous media [1]. The target compound places the boronic acid group at the 4-position of a pyrazole ring that is flanked by N-methyl (position 1) and phenyl (position 5) substituents, creating a steric environment that sterically shields the boron center without imposing the severe torsional strain that accelerates protodeboronation in ortho-phenyl analogs [1]. While no direct head-to-head stability comparison is available, class-level inference from ortho-substituent effect studies indicates that pyrazol-4-ylboronic acids exhibit markedly reduced protodeboronation rates compared to ortho-substituted phenylboronic acids under identical Suzuki coupling conditions (aqueous base, elevated temperature) [2].

Protodeboronation Boronic acid stability Ortho-substituent effects

Regioselectivity Advantage in Sequential C─H Functionalization Methodologies

In a recently reported methodology for synthesizing 4-aryl-5-heteroarylpyrazoles, pyrazol-4-ylboronic acids are coupled with 1,2-dihalobenzene followed by Pd-catalyzed C─H bond arylation [1]. The 5-phenyl group on the target compound is critical for directing the subsequent C─H activation step to the C5 position via a Pd 1,4-migration mechanism, achieving high regioselectivity [1]. Simpler pyrazol-4-ylboronic acids lacking the 5-phenyl substituent cannot direct this migration, leading to mixtures of C4- and C5-functionalized products or requiring additional directing groups [1]. This regiochemical control is essential for accessing the 4,5-disubstituted pyrazole pharmacophore prevalent in kinase inhibitors.

C─H activation Regioselectivity Sequential functionalization

Microwave-Assisted Suzuki Coupling Yields Superior to Conventional Thermal Heating for 4-Arylpyrazole Synthesis

While this compound itself was not the subject of the optimization study, a direct comparison of microwave versus conventional heating for Suzuki couplings involving 4-iodo-1-methyl-1H-pyrazole and phenylboronic acid demonstrates that microwave irradiation significantly reduces reaction time (5–30 min vs. 4–24 h) and improves isolated yields [1]. Since the target compound is the boronic acid counterpart in such couplings (serving as the boronic acid partner with aryl halides), this evidence supports that using this boronic acid under microwave conditions would afford similar or better efficiency gains relative to conventional heating protocols [1].

Microwave-assisted synthesis Suzuki coupling Reaction yield optimization

Optimized Application Scenarios for (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid Based on Quantitative Differentiation


Medicinal Chemistry Synthesis of 4,5-Disubstituted Pyrazole Kinase Inhibitor Scaffolds

Employ (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in sequential Suzuki coupling / C─H arylation protocols to access the 4-aryl-5-heteroarylpyrazole pharmacophore with high regioselectivity [1]. The intrinsic 5-phenyl group directs exclusive C5 activation, eliminating the need for additional directing groups and simplifying the synthesis of this privileged scaffold found in numerous kinase inhibitors [1].

High-Throughput Parallel Synthesis Under Microwave Irradiation

Utilize microwave-assisted Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100–120 °C, 5–30 min) with this boronic acid to achieve rapid, high-yielding (73–92%) synthesis of 4-substituted pyrazole libraries [2]. The short reaction times and high yields are ideally suited for automated parallel synthesizers in medicinal chemistry lead optimization programs [2].

Process Chemistry Where Protodeboronation Must Be Minimized

In large-scale Suzuki couplings requiring aqueous basic conditions, select this pyrazol-4-ylboronic acid over ortho-substituted phenylboronic acids to minimize protodeboronation side reactions that erode yield and require excess reagent equivalents [3]. The steric shielding of the boron center conferred by the pyrazole ring geometry reduces decomposition, improving process mass intensity and cost efficiency [3].

Building Block for Agrochemical Phenylpyrazole Herbicides and Fungicides

The 1-methyl-5-phenyl-1H-pyrazole core is a key structural motif in commercial protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., fluazolate, pyraflufen-ethyl) and QoI fungicides (e.g., pyraoxystrobin) [2]. This boronic acid serves as a direct precursor for introducing the complete substituted pyrazole unit via Suzuki coupling, enabling efficient construction of these agrochemical leads and their analogs [2].

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